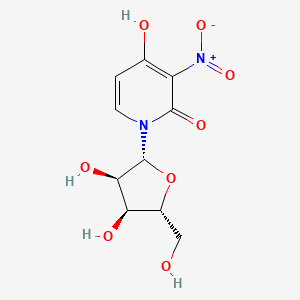
3-Nitro-3-deazauridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-3-deazauridine is a synthetic nucleoside analogue that has garnered attention for its potential applications in various fields, including medicine and virology. Structurally, it is a modified version of uridine, where the nitrogen atom at the third position is replaced by a carbon atom, and a nitro group is added. This modification imparts unique biochemical properties to the compound, making it a subject of interest in scientific research .
Preparation Methods
One common method includes the nitration of a suitable precursor, such as 3-deazauridine, using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Nitro-3-deazauridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-3-deazauridine has been explored for its potential in various scientific research applications:
Antiviral Activity: It has shown promise in inhibiting the replication of RNA viruses, including influenza and potentially SARS-CoV-2.
Anticancer Research: The compound has been investigated for its antineoplastic activity, particularly in enhancing the effects of other anticancer agents.
Biochemical Studies: Its unique structure makes it a valuable tool for studying nucleoside metabolism and enzyme inhibition.
Mechanism of Action
The primary mechanism of action of 3-Nitro-3-deazauridine involves its incorporation into RNA, leading to the inhibition of RNA synthesis. This is achieved through the competitive inhibition of cytidine triphosphate synthetase, resulting in reduced levels of cytidine triphosphate, a crucial nucleotide for RNA synthesis . This inhibition disrupts the replication of RNA viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
3-Nitro-3-deazauridine is structurally similar to other nucleoside analogues, such as:
3-Deazauridine: Lacks the nitro group but shares the core structure.
5-Azacytidine: Another nucleoside analogue with antineoplastic properties.
6-Azauridine: Similar in structure but with different biochemical properties.
The uniqueness of this compound lies in its nitro group, which imparts distinct biochemical activities, particularly in antiviral and anticancer research.
Properties
CAS No. |
126347-59-9 |
|---|---|
Molecular Formula |
C10H12N2O8 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one |
InChI |
InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1 |
InChI Key |
FSHQLILARCGYGH-VPCXQMTMSA-N |
Isomeric SMILES |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















